molecular formula C14H12N2O B15067635 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole

5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole

Katalognummer: B15067635
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: XUCOWWFKRJSGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring fused with a benzene ring, along with an ethyl group and a pyridinyl group attached to the oxazole ring.

Vorbereitungsmethoden

The synthesis of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with ethyl 4-pyridinecarboxylate in the presence of a dehydrating agent such as phosphorus oxychloride can lead to the formation of the desired oxazole derivative . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways and molecular targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole can be compared with other oxazole derivatives, such as:

    2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    2-Ethoxy-5-chlorobenzo[d]oxazole: Also has notable antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

5-ethyl-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C14H12N2O/c1-2-10-3-4-13-12(9-10)16-14(17-13)11-5-7-15-8-6-11/h3-9H,2H2,1H3

InChI-Schlüssel

XUCOWWFKRJSGPF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.